![molecular formula C26H45NO B14284700 4-[Methyl(octadecyl)amino]benzaldehyde CAS No. 117846-67-0](/img/structure/B14284700.png)
4-[Methyl(octadecyl)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(octadecyl)amino]benzaldehyde is an organic compound with the molecular formula C26H45NO. It is a derivative of benzaldehyde, where the hydrogen atom on the nitrogen of the amino group is replaced by a methyl group, and the nitrogen is further substituted with an octadecyl group. This compound is known for its unique structure, which combines the properties of an aldehyde and a long-chain alkylamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(octadecyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with octadecylamine in the presence of a methylating agent. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium methoxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzaldehyde attacks the methylating agent, followed by the addition of octadecylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-[Methyl(octadecyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-[Methyl(octadecyl)amino]benzoic acid
Reduction: 4-[Methyl(octadecyl)amino]benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Aplicaciones Científicas De Investigación
4-[Methyl(octadecyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring long-chain alkylamines.
Mecanismo De Acción
The mechanism of action of 4-[Methyl(octadecyl)amino]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s effects on cellular pathways are mediated through its ability to modify proteins and other biomolecules via covalent bonding.
Comparación Con Compuestos Similares
4-[Methyl(octadecyl)amino]benzaldehyde can be compared with other similar compounds such as:
4-[Ethyl(methyl)amino]benzaldehyde: Similar structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
4-Aminobenzaldehyde: Lacks the long alkyl chain and methyl substitution, resulting in different chemical behavior and applications.
Benzaldehyde: The parent compound, which lacks the amino and alkyl substitutions, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of an aldehyde group with a long-chain alkylamine, providing a balance of reactivity and hydrophobicity that is valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
117846-67-0 |
|---|---|
Fórmula molecular |
C26H45NO |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
4-[methyl(octadecyl)amino]benzaldehyde |
InChI |
InChI=1S/C26H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27(2)26-21-19-25(24-28)20-22-26/h19-22,24H,3-18,23H2,1-2H3 |
Clave InChI |
IRYBBAQPLIKGMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




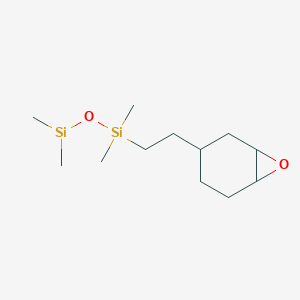
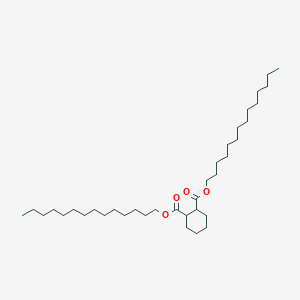
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
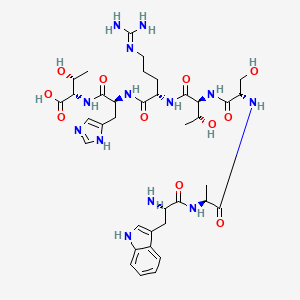
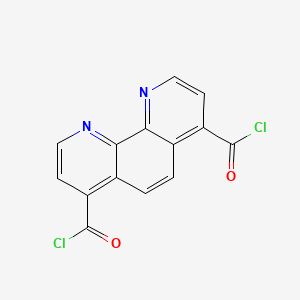

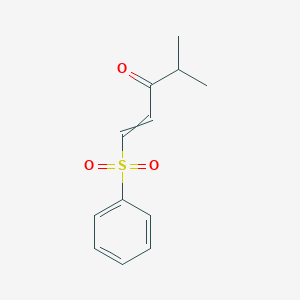
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
